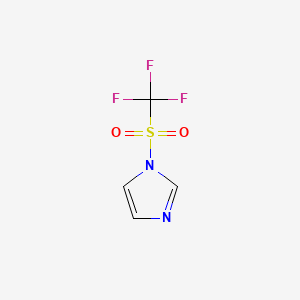

1-(Trifluoromethanesulfonyl)imidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114260. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(trifluoromethylsulfonyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2O2S/c5-4(6,7)12(10,11)9-2-1-8-3-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGABUCCNCBMODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183726 | |

| Record name | 1-((Trifluoromethyl)sulphonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29540-81-6 | |

| Record name | 1-[(Trifluoromethyl)sulfonyl]-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29540-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((Trifluoromethyl)sulphonyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029540816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29540-81-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 29540-81-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-((Trifluoromethyl)sulphonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(trifluoromethyl)sulphonyl]-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-((TRIFLUOROMETHYL)SULPHONYL)-1H-IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E5ZM4CKV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Trifluoromethanesulfonyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Trifluoromethanesulfonyl)imidazole, a versatile and highly reactive organofluorine compound, has emerged as a pivotal reagent in modern organic synthesis. Its unique electronic properties, conferred by the potent electron-withdrawing trifluoromethanesulfonyl (triflyl) group attached to the imidazole ring, make it an exceptional tool for a variety of chemical transformations. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its diverse applications in pharmaceutical development, materials science, and agrochemical research. The information is presented to facilitate its effective utilization by researchers and professionals in the field of drug discovery and chemical development.

Introduction

This compound, often abbreviated as Tf-Im, is a stable, yet highly reactive, triflylating agent. The presence of the trifluoromethanesulfonyl group, one of the strongest electron-withdrawing groups, significantly activates the imidazole ring, making the triflyl group an excellent leaving group in nucleophilic substitution reactions. This property is harnessed in a wide array of synthetic methodologies, most notably in the triflylation of alcohols and phenols to form triflates, which are versatile intermediates for cross-coupling reactions and other transformations.[1][2]

The compound's utility extends to its role as a precursor in the synthesis of complex molecules, including pharmaceuticals, advanced materials, and agrochemicals. Its application in these areas stems from its ability to enhance the biological activity, thermal stability, and chemical resistance of the target molecules.[3] This guide aims to provide a detailed technical resource on this compound, covering its fundamental properties, synthesis, and key applications with a focus on practical experimental procedures.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective application in chemical synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₄H₃F₃N₂O₂S | [3] |

| Molecular Weight | 200.14 g/mol | [3] |

| CAS Number | 29540-81-6 | [3] |

| Appearance | Clear, colorless liquid | [3] |

| Melting Point | 19-21 °C | [4] |

| Boiling Point | 40 °C at 10 mmHg | [4] |

| Density | 1.525 g/mL at 20 °C | [4] |

| Refractive Index (n20/D) | 1.416 | [4] |

| Purity | ≥ 98% (GC) | [3] |

| Storage | Store at room temperature in an inert atmosphere, 2-8°C recommended for long-term storage. | [3][4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes its key spectral features.

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR | Spectral data available. | [5] |

| ¹³C NMR | Spectral data available. | |

| Mass Spectrometry (MS) | Molecular Ion (m/z): 200 | [6] |

Experimental Protocols

Detailed and reproducible experimental protocols are vital for the successful application of this compound in a research setting.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of imidazole with trifluoromethanesulfonyl chloride in the presence of a base.

Materials:

-

Imidazole

-

Trifluoromethanesulfonyl chloride (TfCl)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve imidazole (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of trifluoromethanesulfonyl chloride (1.05 eq) in anhydrous dichloromethane to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to afford this compound as a clear, colorless liquid.

Triflylation of Alcohols

This compound is an effective reagent for the conversion of alcohols to their corresponding triflates.

Materials:

-

Alcohol

-

This compound

-

Anhydrous dichloromethane (DCM) or other aprotic solvent

-

Base (e.g., triethylamine or pyridine, optional, depending on the substrate)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

To a stirred solution of the alcohol (1.0 eq) in anhydrous dichloromethane at 0 °C, add this compound (1.1-1.5 eq).

-

If the alcohol is sensitive or prone to side reactions, a non-nucleophilic base like triethylamine (1.2 eq) can be added to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude triflate can be purified by flash column chromatography on silica gel.

Applications in Organic Synthesis

The high reactivity and versatility of this compound have led to its widespread use in various domains of organic synthesis.

Pharmaceutical Development

In the pharmaceutical industry, the introduction of a trifluoromethyl or trifluoromethanesulfonyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] this compound serves as a key reagent for introducing the triflyl group, which can then be used in cross-coupling reactions to build complex molecular architectures.[3]

Cross-Coupling Reactions

Aryl and vinyl triflates, readily prepared from phenols and enols using this compound, are excellent electrophiles in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Heck reactions. This two-step sequence provides a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds.

Materials Science and Agrochemicals

The introduction of the trifluoromethanesulfonyl group can improve the thermal stability and chemical resistance of polymers and other materials.[3] In agrochemical research, this functional group can enhance the efficacy and selectivity of herbicides and pesticides.[3]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is sensitive to moisture and should be stored under an inert atmosphere. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a powerful and versatile reagent with broad applications in modern organic synthesis. Its ability to efficiently introduce the trifluoromethanesulfonyl group has made it an indispensable tool for researchers in drug discovery, materials science, and agrochemical development. The detailed experimental protocols and data presented in this guide are intended to facilitate its effective and safe use in the laboratory, enabling the synthesis of novel and complex molecules with enhanced properties. As research in organofluorine chemistry continues to expand, the importance and utility of this compound are expected to grow even further.

References

An In-depth Technical Guide to 1-(Trifluoromethanesulfonyl)imidazole: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Trifluoromethanesulfonyl)imidazole, a potent triflating agent, has emerged as a versatile and powerful tool in modern organic synthesis. Its unique combination of a highly activating trifluoromethanesulfonyl (triflyl) group and the stable imidazole leaving group makes it an invaluable reagent for the introduction of the triflyl moiety onto a wide range of substrates. This technical guide provides a comprehensive overview of the core properties, structure, and applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development. The incorporation of the triflyl group can significantly alter the electronic and steric properties of a molecule, often enhancing its reactivity and biological activity, making this reagent a subject of considerable interest in the synthesis of novel therapeutic agents.[1]

Core Properties and Structure

This compound is a clear, colorless liquid at room temperature. Its structure features a trifluoromethanesulfonyl group attached to one of the nitrogen atoms of an imidazole ring. This arrangement results in a highly electrophilic sulfur atom, making the compound an excellent triflating agent.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃F₃N₂O₂S | [1] |

| Molecular Weight | 200.14 g/mol | [1] |

| Appearance | Clear colorless liquid | [1] |

| Melting Point | 19-21 °C | [2] |

| Boiling Point | 39 - 41 °C at 10 mmHg | [1] |

| Density | 1.525 g/mL at 20 °C | [2] |

| pKa (predicted) | -0.65 ± 0.10 | [2] |

| Refractive Index (n20/D) | 1.416 | [2] |

| Storage Temperature | 2-8°C under inert atmosphere | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the key spectroscopic data points.

¹H NMR (400 MHz, CDCl₃): [3]

-

δ 8.02 (s, 1H)

-

δ 7.37 (s, 1H)

-

δ 7.29 (s, 1H)

¹³C NMR: While detailed assignments are not readily available in the searched literature, the spectrum for this compound is accessible through chemical databases.[4]

Mass Spectrometry (MS): [3]

-

Molecular Ion (M⁺): 200.0 m/z

-

Base Peak: 69.0 m/z ([CF₃]⁺)

Infrared (IR) Spectroscopy: The IR spectrum of imidazole derivatives typically shows characteristic peaks for C-H stretching of the imidazole ring around 3100 cm⁻¹, and ring vibrations between 1000 and 1500 cm⁻¹.[5] The presence of the trifluoromethanesulfonyl group would introduce strong S=O stretching bands, typically in the region of 1350-1450 cm⁻¹ and 1150-1250 cm⁻¹, as well as C-F stretching vibrations.

Synthesis and Reactivity

This compound is synthesized by the reaction of imidazole with trifluoromethanesulfonic (triflic) anhydride. The lone pair of electrons on one of the nitrogen atoms of the imidazole ring acts as a nucleophile, attacking the electrophilic sulfur atom of the triflic anhydride. This reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base to neutralize the triflic acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

Imidazole

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of imidazole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethylamine (1.1 eq) dropwise.

-

Stir the mixture for 10 minutes at 0 °C.

-

Slowly add a solution of trifluoromethanesulfonic anhydride (1.05 eq) in anhydrous dichloromethane to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Note: This is a representative protocol based on general procedures for N-sulfonylation of imidazoles. Triflic anhydride is highly reactive and corrosive; handle with extreme care in a well-ventilated fume hood.

Reactivity and Applications in Organic Synthesis

The primary utility of this compound lies in its ability to act as a powerful triflating agent. The imidazole group is an excellent leaving group, facilitating the transfer of the triflyl group to a variety of nucleophiles, including alcohols, phenols, and amines. This reactivity is central to its application in the synthesis of complex organic molecules.

Caption: General triflation reaction using this compound.

Role in Drug Development

The imidazole moiety is a common structural motif in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[6][7] While this compound itself is not a therapeutic agent, it serves as a critical reagent in the synthesis of biologically active molecules. The introduction of a triflate group can be a key step in the synthesis of kinase inhibitors, a major class of cancer therapeutics. The triflate group is a versatile functional group that can be readily displaced by nucleophiles or participate in cross-coupling reactions, allowing for the construction of complex molecular architectures.[8]

For instance, the synthesis of certain kinase inhibitors involves the functionalization of a heterocyclic core. A hydroxyl group on this core can be converted to a triflate using this compound. This triflate can then be subjected to a Suzuki or other palladium-catalyzed cross-coupling reaction to introduce a new carbon-carbon bond, a common strategy in the diversification of drug candidates.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. This compound(29540-81-6) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(29540-81-6) 13C NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. benchchem.com [benchchem.com]

The Reaction Mechanism of 1-(Trifluoromethanesulfonyl)imidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Trifluoromethanesulfonyl)imidazole stands as a pivotal reagent in modern organic synthesis, primarily utilized for the introduction of the trifluoromethanesulfonyl (triflyl) group onto a variety of nucleophilic substrates. This process, known as triflation, is of paramount importance in medicinal chemistry and materials science due to the unique properties conferred by the triflyl moiety, a highly effective leaving group. This technical guide delineates the core reaction mechanism of this compound with common nucleophiles, provides detailed experimental protocols for its application, and presents quantitative data to support its efficacy.

Core Reaction Mechanism: Nucleophilic Substitution

The primary reaction mechanism for this compound with nucleophiles, such as alcohols and amines, is a nucleophilic substitution at the sulfur atom of the trifluoromethanesulfonyl group. The imidazole moiety serves as an excellent leaving group, facilitating the transfer of the triflyl group to the incoming nucleophile.

The reaction can be generalized as follows:

Diagram of the General Reaction Mechanism

Caption: General overview of the triflation reaction.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2-type) pathway at the sulfur atom. The nucleophile attacks the electrophilic sulfur center, leading to a transition state where the nucleophile-sulfur bond is forming concurrently with the sulfur-imidazole bond breaking.

Detailed Mechanistic Steps:

-

Activation of the Nucleophile: In many cases, particularly with less nucleophilic substrates like phenols or some amines, a base is employed to deprotonate the nucleophile, thereby increasing its nucleophilicity. Common bases include triethylamine (TEA), pyridine, or inorganic bases like potassium carbonate.

-

Nucleophilic Attack: The activated nucleophile attacks the electron-deficient sulfur atom of the this compound.

-

Departure of the Leaving Group: The imidazole anion is displaced. Imidazole is a good leaving group as it is a stable aromatic heterocycle and its conjugate acid has a pKa that allows for its protonation by the protonated base or other acidic species in the reaction mixture.

Diagram of the Nucleophilic Substitution Mechanism

Caption: Stepwise mechanism of triflation.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in synthesis. Below are representative protocols for the O-triflation of phenols and N-triflation of amines. These protocols are based on established methods for similar triflating agents and can be adapted for specific substrates.

O-Triflation of Phenols

This protocol describes a general procedure for the triflation of a substituted phenol.

Diagram of the O-Triflation Experimental Workflow

Caption: Workflow for O-triflation of phenols.

Methodology:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with the phenol (1.0 mmol) and a suitable base, such as triethylamine (1.2 mmol) or pyridine (1.2 mmol).

-

Solvent Addition: Anhydrous dichloromethane (DCM) or acetonitrile (MeCN) (5 mL) is added, and the mixture is stirred until all solids are dissolved.

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

-

Reagent Addition: A solution of this compound (1.1 mmol) in the same anhydrous solvent (2 mL) is added dropwise to the stirred mixture over 5-10 minutes.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 1-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched with the addition of a saturated aqueous solution of ammonium chloride (NH4Cl). The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired aryl triflate.

N-Triflation of Amines

This protocol outlines a general procedure for the triflation of a primary or secondary amine.

Methodology:

-

Reaction Setup: To a solution of the amine (1.0 mmol) and a non-nucleophilic base, such as 2,6-lutidine or diisopropylethylamine (DIPEA) (1.5 mmol), in anhydrous DCM (5 mL) in a dry round-bottom flask is added this compound (1.2 mmol) portionwise at 0 °C.

-

Reaction Progression: The reaction mixture is stirred at room temperature for 2-6 hours, with monitoring by TLC.

-

Workup: The reaction is diluted with DCM and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO3), and brine. The organic layer is then dried over anhydrous MgSO4, filtered, and concentrated in vacuo.

-

Purification: The resulting residue is purified by flash chromatography to yield the corresponding triflamide.

Quantitative Data

The efficiency of this compound as a triflating agent is demonstrated by the high yields and often mild reaction conditions required. The following tables summarize representative yields for the triflation of various phenols and amines, compiled from literature data on similar triflating agents, which are expected to show comparable reactivity.

Table 1: O-Triflation of Various Phenols

| Entry | Phenol Substrate | Base | Solvent | Time (h) | Yield (%) |

| 1 | Phenol | Pyridine | DCM | 1 | >95 |

| 2 | 4-Methoxyphenol | Pyridine | DCM | 1 | 98 |

| 3 | 4-Nitrophenol | TEA | MeCN | 2 | 92 |

| 4 | 2,6-Dimethylphenol | 2,6-Lutidine | DCM | 4 | 85 |

| 5 | 1-Naphthol | Pyridine | DCM | 1.5 | 96 |

Table 2: N-Triflation of Various Amines

| Entry | Amine Substrate | Base | Solvent | Time (h) | Yield (%) |

| 1 | Aniline | 2,6-Lutidine | DCM | 3 | 88 |

| 2 | N-Methylaniline | DIPEA | DCM | 4 | 85 |

| 3 | Pyrrolidine | TEA | DCM | 2 | 95 |

| 4 | Indole | NaH | THF | 2 | 90 |

| 5 | Benzylamine | 2,6-Lutidine | DCM | 3 | 92 |

Conclusion

This compound is a highly effective and versatile reagent for the triflation of a broad range of nucleophiles. Its reaction mechanism proceeds through a well-understood nucleophilic substitution at the sulfur center. The provided experimental protocols and quantitative data underscore its utility in synthetic chemistry, offering high yields under generally mild conditions. This makes it an invaluable tool for researchers and professionals in drug development and materials science, enabling the synthesis of complex molecules with tailored properties.

CAS number 29540-81-6 physicochemical properties

An In-depth Technical Guide on the Physicochemical Properties of 1-(Trifluoromethanesulfonyl)imidazole (CAS Number: 29540-81-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, CAS Number 29540-81-6. This compound is a versatile reagent in organic synthesis, particularly in the introduction of the trifluoromethylsulfonyl group, which is of significant interest in the development of pharmaceuticals and agrochemicals for potentially enhancing biological activity.[1] This document compiles available quantitative data, outlines general experimental protocols for the determination of key physicochemical parameters, and presents a visualization of its application in a chemical transformation.

Chemical Identity and Structure

-

Chemical Name: this compound[2]

-

CAS Number: 29540-81-6

-

Molecular Formula: C₄H₃F₃N₂O₂S[2]

-

Molecular Weight: 200.14 g/mol [2]

-

Chemical Structure:

Physicochemical Properties

The following tables summarize the available quantitative and qualitative physicochemical data for this compound.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Clear, colorless to almost colorless liquid | [1][2] |

| Purity | ≥ 98% (by GC) | [1] |

| Density | 1.525 g/mL at 20 °C | [2] |

| Refractive Index | n20/D 1.416 | [2] |

Table 2: Thermal Properties

| Property | Value | Notes | Source(s) |

| Melting Point | 19-21 °C | [2] | |

| Boiling Point | 39 - 41 °C40 °C | at 10 mmHg (reduced pressure) | [1][2] |

Table 3: Solubility and Partitioning

| Property | Value | Notes | Source(s) |

| Solubility | Soluble in polar solvents | No quantitative data available in literature. | [1] |

| logP (calculated) | 0.5808 | This is a computationally derived value. | [3] |

| pKa (predicted) | -0.65 ± 0.10 | This is a computationally derived value. | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly available in the literature. However, standard methodologies for liquids and low-melting solids can be applied.

Melting Point Determination (Capillary Method)

The melting point of this compound, which is near room temperature, can be determined using a standard capillary melting point apparatus.

-

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid droplet to complete liquefaction is recorded.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.

-

Procedure:

-

Ensure the sample is anhydrous.

-

Introduce a small amount of the solidified compound into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature about 10-15°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid is observed.

-

Record the temperature at which the entire sample has melted. This range represents the melting point.

-

Boiling Point Determination (Distillation Method at Reduced Pressure)

Given that the boiling point is reported at 10 mmHg, a vacuum distillation setup is appropriate.

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the applied pressure. For sensitive compounds, distillation under reduced pressure prevents decomposition.

-

Apparatus: Round-bottom flask, distillation head with thermometer adapter, condenser, receiving flask, vacuum pump, manometer, heating mantle.

-

Procedure:

-

Place the liquid sample in the round-bottom flask with boiling chips or a magnetic stir bar.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Attach the vacuum pump and slowly reduce the pressure in the system to the desired level (e.g., 10 mmHg), as measured by the manometer.

-

Begin heating the sample gently.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

-

Principle: The compound is partitioned between n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the partition coefficient is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

-

Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC, volumetric glassware.

-

Procedure:

-

Prepare solutions of this compound of known concentration in both water-saturated n-octanol and n-octanol-saturated water.

-

Add equal volumes of the n-octanol and water solutions to a separatory funnel.

-

Shake the funnel for a sufficient time to allow for equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Carefully separate the two layers and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculate the partition coefficient (P) as: P = [concentration in n-octanol] / [concentration in water].

-

The logP is the base-10 logarithm of P.

-

Application in Organic Synthesis: A Mechanistic Workflow

While direct signaling pathways for this compound are not documented, its utility as a reagent is well-established. One notable application is in the dehydration of aldoximes to nitriles. The following diagram illustrates the proposed workflow for this reaction.

Caption: Workflow for the dehydration of aldoximes to nitriles using this compound.

Conclusion

This compound is a valuable reagent with well-defined physical properties. While its direct biological activity and signaling pathways remain to be elucidated, its role in the synthesis of potentially bioactive molecules is significant. This guide provides a foundational understanding of its physicochemical characteristics for professionals in research and drug development. Further studies are warranted to explore its quantitative solubility in a range of organic solvents and to investigate its potential biological interactions.

References

The Dual Nature of N-Triflyl-imidazole: A High-Energy Intermediate for Triflation Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-triflyl-imidazole, a highly reactive triflating agent, serves as a potent yet transient intermediate in modern organic synthesis. Its high reactivity, stemming from the powerful electron-withdrawing trifluoromethanesulfonyl (triflyl) group, makes it an efficient reagent for the transfer of the triflyl moiety to a variety of nucleophiles. This guide provides a comprehensive overview of the synthesis, reactivity, and mechanistic aspects of N-triflyl-imidazole, tailored for professionals in chemical research and drug development. The information presented herein is a synthesis of established chemical principles and data from related triflation systems, providing a practical framework for its application.

Core Concepts: Synthesis and Reactivity

N-triflyl-imidazole is typically generated in situ for immediate consumption in subsequent reactions due to its inherent instability. The most common preparative route involves the reaction of imidazole with trifluoromethanesulfonic anhydride (triflic anhydride) in an aprotic solvent. The lone pair of electrons on one of the imidazole nitrogen atoms attacks the electrophilic sulfur atom of triflic anhydride, leading to the formation of N-triflyl-imidazole and a triflate anion.

The reactivity of N-triflyl-imidazole is dominated by the exceptional leaving group ability of the imidazole moiety once triflylated. The triflyl group is a super leaving group, and its attachment to the imidazole ring renders the nitrogen atom highly electrophilic. This allows for the facile transfer of the triflyl group to various nucleophiles, including alcohols, phenols, and amines, to form the corresponding triflates and triflamides. These products are valuable intermediates in organic synthesis, particularly in cross-coupling reactions and for the activation of hydroxyl groups.

Experimental Protocols

Synthesis of N-Triflyl-imidazole (in situ)

Objective: To prepare a solution of N-triflyl-imidazole for immediate use as a triflating agent.

Materials:

-

Imidazole

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Anhydrous dichloromethane (DCM)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with imidazole (1.0 equivalent).

-

Anhydrous DCM is added to dissolve the imidazole under a positive pressure of inert gas.

-

The solution is cooled to 0 °C in an ice bath.

-

Triflic anhydride (1.05 equivalents) is added dropwise to the stirred solution via syringe over a period of 10-15 minutes.

-

The reaction mixture is stirred at 0 °C for an additional 30 minutes to ensure complete formation of N-triflyl-imidazole.

-

The resulting solution is then ready for the addition of the desired nucleophile for the subsequent triflation reaction.

Note: N-triflyl-imidazole is moisture-sensitive and should be prepared and used under anhydrous conditions.

General Protocol for Triflation of Alcohols/Phenols

Objective: To synthesize triflates from corresponding alcohols or phenols using in situ generated N-triflyl-imidazole.

Materials:

-

Solution of N-triflyl-imidazole in DCM (prepared as above)

-

Alcohol or phenol substrate

-

Anhydrous pyridine or other non-nucleophilic base

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To the freshly prepared solution of N-triflyl-imidazole at 0 °C, a solution of the alcohol or phenol (1.0 equivalent) in anhydrous DCM is added dropwise.

-

Anhydrous pyridine (1.2 equivalents) is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired triflate.

Quantitative Data on Reactivity

The following tables summarize representative yields for the triflation of various substrates. These yields are based on literature reports for similar triflating systems and are intended to provide an estimate of the expected efficiency of N-triflyl-imidazole.

| Substrate (Phenol) | Product | Base | Solvent | Yield (%) |

| Phenol | Phenyl triflate | Pyridine | DCM | >90 |

| 4-Methoxyphenol | 4-Methoxyphenyl triflate | Pyridine | DCM | >95 |

| 4-Nitrophenol | 4-Nitrophenyl triflate | Pyridine | DCM | ~85 |

| 2,6-Di-tert-butylphenol | 2,6-Di-tert-butylphenyl triflate | 2,6-Lutidine | DCM | ~70 |

| Substrate (Alcohol) | Product | Base | Solvent | Yield (%) |

| Benzyl alcohol | Benzyl triflate | Pyridine | DCM | >90 |

| Cyclohexanol | Cyclohexyl triflate | Pyridine | DCM | ~85 |

| 1-Octanol | 1-Octyl triflate | Pyridine | DCM | ~80 |

| Substrate (Amine) | Product | Base | Solvent | Yield (%) |

| Aniline | N-Phenyltriflamide | Pyridine | DCM | >90 |

| Piperidine | N-Triflylpiperidine | Pyridine | DCM | >95 |

Mechanistic Pathways and Visualizations

The reactivity of N-triflyl-imidazole can be understood through the following mechanistic pathways.

Formation of N-Triflyl-imidazole

The synthesis proceeds via a nucleophilic attack of imidazole on triflic anhydride.

Caption: Formation of N-Triflyl-imidazole.

Triflation of a Nucleophile (Nu-H)

The triflation of a generic nucleophile involves the attack of the nucleophile on the activated triflyl group, with the imidazole moiety acting as a good leaving group.

Caption: General mechanism of triflation.

Experimental Workflow for Triflation

The following diagram illustrates the typical laboratory workflow for a triflation reaction using in situ generated N-triflyl-imidazole.

Caption: Experimental workflow for triflation.

Conclusion

N-triflyl-imidazole is a powerful and versatile reagent for the introduction of the trifluoromethanesulfonyl group onto a wide range of nucleophiles. Its high reactivity, coupled with the mild conditions required for its in situ generation and subsequent reactions, makes it an invaluable tool in the arsenal of the modern synthetic chemist. Understanding its reactivity profile and having access to robust experimental protocols are key to leveraging its full potential in the synthesis of complex molecules, including those of pharmaceutical interest. The data and workflows presented in this guide offer a solid foundation for the successful application of this potent chemical entity.

An In-depth Technical Guide to Electrophilic Triflating Agents

For Researchers, Scientists, and Drug Development Professionals

Electrophilic triflating agents are indispensable tools in modern organic synthesis, prized for their ability to introduce the trifluoromethanesulfonyl (triflyl or Tf) group onto a wide range of substrates. The triflate group is one of the most potent leaving groups known, a property that renders the triflated molecule highly susceptible to subsequent nucleophilic substitution, cross-coupling reactions, and elimination reactions.[1][2] This reactivity profile makes triflating agents crucial for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1][3]

Core Concepts and Reactivity

The exceptional utility of the triflate (TfO⁻) group stems from the high stability of its corresponding anion, which is the conjugate base of the superacid, triflic acid (TfOH, pKa ≈ -12 to -13).[2] This stability is a direct result of the potent electron-withdrawing nature of the three fluorine atoms, which delocalize the negative charge on the sulfonate anion. This inherent stability makes the triflate group an excellent leaving group, facilitating reactions that might otherwise be sluggish or require harsh conditions.[2][3]

Electrophilic triflating agents function by transferring a triflyl group (CF₃SO₂) to a nucleophilic center, such as an oxygen (from alcohols, phenols, or enolates), nitrogen, or sulfur atom.[4] The high electrophilicity of these reagents is a key feature, driving reactions with a broad spectrum of nucleophiles under mild conditions, often at low temperatures.[3]

Classification of Common Electrophilic Triflating Agents

Electrophilic triflating agents can be broadly categorized based on their structure and reactivity. The most prominent examples include triflic anhydride and various N-substituted triflimides.

// Nodes A [label="Electrophilic Triflating Agents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Triflic Anhydride\n(Tf₂O)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="N-Aryl Triflimides", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="N-Phenyl-bis(trifluoromethanesulfonimide)\n(PhNTf₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Comins' Reagent", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges edge [color="#5F6368", arrowhead="normal"]; A -> B [label="Highly Reactive"]; A -> C [label="Stable & Selective"]; C -> D; C -> E; } dot Caption: Classification of common electrophilic triflating agents.

-

Trifluoromethanesulfonic Anhydride (Tf₂O): Often referred to as triflic anhydride, this is one of the most powerful and widely used triflating agents.[4] It is a highly reactive, fuming liquid that readily reacts with alcohols, phenols, and carbonyl compounds to form triflates.[4][5] Its high electrophilicity makes it suitable for triflating even weakly nucleophilic substrates. However, its high reactivity can sometimes lead to side reactions and requires careful handling.

-

N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂): This reagent is a stable, crystalline, and easy-to-handle solid.[6][7] It is particularly effective for the triflation of phenols and amines and is often superior to triflic anhydride for generating enol triflates from carbonyl compounds due to its milder nature.[6] Its stability and selectivity make it a valuable alternative when working with sensitive substrates.[8]

-

Comins' Reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)): Developed by Daniel Comins, this pyridine-derived triflimide is a highly selective agent for converting ketone enolates into vinyl triflates.[9][10] It is a stable, crystalline solid that allows for regioselective and stereocontrolled reactions, often at low temperatures like -78 °C, which minimizes side reactions.[9] The resulting vinyl triflates are versatile intermediates, especially for palladium-catalyzed cross-coupling reactions like the Suzuki and Heck couplings.[10][11]

Quantitative Comparison of Triflating Agents

The choice of a triflating agent often depends on the specific substrate and the desired outcome. The following table summarizes the performance of different agents in the triflation of phenols, a common transformation in organic synthesis.

| Triflating Agent | Substrate | Conditions | Reaction Time | Yield (%) | Reference |

| CF₃SO₂F | 4-Fluoro-4'-hydroxybiphenyl | DIPEA, MeCN/H₂O, rt | 4 h | 85 | [12] |

| Tf₂O (Method C) | 4-Cyano-4'-hydroxybiphenyl | Pyridine, DCM, 0 °C to rt | 1 h | 66 | [12][13] |

| Tf₂O (Method D) | 4-Cyano-4'-hydroxybiphenyl | K₂CO₃, DCM/H₂O, rt | 1 h | 79 | [12][13] |

| PhNTf₂ (Method E) | 4-Cyano-4'-hydroxybiphenyl | K₂CO₃, Acetone, rt | 16 h | 74 | [12][13] |

| CF₃SO₂F | 4-Cyano-4'-hydroxybiphenyl | DIPEA, MeCN/H₂O, rt | 4 h | 92 | [12] |

Method C: Tf₂O with an organic base. Method D: Tf₂O under aqueous conditions. Method E: PhNTf₂ reagent.[12][13]

Key Applications in Synthesis

The primary application of electrophilic triflating agents is the synthesis of triflates, which serve as versatile intermediates.

// Nodes Substrate [label="Substrate\n(e.g., Ketone, Phenol, Alkyne)", fillcolor="#F1F3F4", fontcolor="#202124"]; TriflatingAgent [label="Electrophilic\nTriflating Agent\n(e.g., Tf₂O, Comins' Reagent)", fillcolor="#FBBC05", fontcolor="#202124"]; Triflate [label="Triflate Intermediate\n(e.g., Vinyl or Aryl Triflate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="Cross-Coupling Rxn\n(Suzuki, Heck, Stille, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Complex Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges edge [color="#5F6368", arrowhead="normal"]; Substrate -> Triflate [label="Triflation"]; TriflatingAgent -> Triflate; Triflate -> Coupling; Coupling -> Product; } dot Caption: General workflow from substrate to complex product via triflation.

1. Formation of Vinyl Triflates: Vinyl triflates are powerful intermediates, most commonly synthesized by trapping a ketone enolate with a triflating agent.[1][11] This is a cornerstone reaction in organic synthesis because vinyl triflates are excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions.[1][11] This methodology allows for the conversion of a C-O bond (from the enol) into a C-C bond, a critical transformation in the synthesis of complex molecules and natural products.[9][14]

2. Formation of Aryl Triflates: Phenols can be readily converted to aryl triflates using agents like triflic anhydride or PhNTf₂.[3][6] Similar to vinyl triflates, aryl triflates are highly effective partners in cross-coupling reactions, serving as stable and reactive alternatives to aryl halides.[14][15]

3. Activation of Alcohols: Triflic anhydride is a strong activator of hydroxyl groups.[5] The resulting alkyl triflates are extremely reactive intermediates for nucleophilic substitution reactions. This activation is also utilized in glycosylation reactions, where triflic anhydride acts as an efficient promoter.[5]

Experimental Protocols

Representative Protocol: Synthesis of a Vinyl Triflate from a Ketone using Comins' Reagent

This protocol is a general procedure for the regioselective synthesis of a vinyl triflate from an unsymmetrical ketone, favoring the kinetic enolate.

Materials:

-

Unsymmetrical ketone (1.0 equiv)

-

Lithium diisopropylamide (LDA) (1.1 equiv, solution in THF)

-

Comins' Reagent (1.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A solution of the ketone in anhydrous THF is prepared in a flame-dried, round-bottom flask under an inert atmosphere.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of LDA in THF is added dropwise to the ketone solution over 15 minutes. The mixture is stirred at -78 °C for 1 hour to ensure complete formation of the lithium enolate.[1]

-

Comins' reagent, dissolved in a minimal amount of anhydrous THF, is then added dropwise to the enolate solution at -78 °C.[9][10]

-

The reaction mixture is stirred at -78 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution at -78 °C and allowed to warm to room temperature.

-

The mixture is extracted three times with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium chloride (brine), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired vinyl triflate.

Safety Note: Triflic anhydride is highly corrosive and reacts violently with water. All triflating agents should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Reactions should be conducted under an inert atmosphere to prevent moisture contamination.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. lifechempharma.com [lifechempharma.com]

- 4. nbinno.com [nbinno.com]

- 5. TRIFLIC ANHYDRIDE (TAA) | Solvay [solvay.com]

- 6. lifechempharma.com [lifechempharma.com]

- 7. CAS 37595-74-7: N-Phenyltrifluoromethanesulfonimide [cymitquimica.com]

- 8. N-Phenyl-bis(trifluoromethanesulfonimide): properties, applications and safety_Chemicalbook [chemicalbook.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Comins' reagent - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01791E [pubs.rsc.org]

The Triflyl Group's Ascent: A Technical Guide to the Discovery and Development of Triflating Reagents

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethanesulfonyl group, or "triflyl" (Tf), is a cornerstone of modern organic synthesis. Its remarkable electron-withdrawing nature and the exceptional stability of the corresponding triflate anion (TfO⁻) make it one of the best leaving groups known. This has rendered triflating reagents indispensable tools for a vast array of chemical transformations, from the formation of reactive vinyl and aryl triflates for cross-coupling reactions to the activation of alcohols and carbonyls. This technical guide provides an in-depth exploration of the discovery and historical development of the core triflating reagents, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical processes.

The Genesis: Trifluoromethanesulfonic Acid and its Anhydride

The story of triflating reagents begins with their parent superacid, trifluoromethanesulfonic acid (CF₃SO₃H), commonly known as triflic acid. First reported in 1954 by Haszeldine and Kidd, its synthesis was a critical breakthrough. Triflic acid exhibits extreme thermal stability and resistance to both oxidation and reduction, properties conferred by the powerful inductive effect of the trifluoromethyl group.

The true synthetic utility for triflation was unlocked with the development of its anhydride, trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O or Tf₂O) . Prepared by the dehydration of triflic acid, often with phosphorus pentoxide (P₄O₁₀), Tf₂O emerged as a powerful and highly reactive electrophilic source of the triflyl group.[1][2] Its aggressive electrophilicity allows it to readily convert ketones, phenols, and alcohols into their corresponding triflates, thereby activating them for subsequent reactions.[1][3]

The Evolution to Milder Reagents: N-Aryl Triflimides

While highly effective, the extreme reactivity of triflic anhydride can be a drawback when working with sensitive or complex substrates, sometimes leading to undesired side reactions. This limitation spurred the development of more stable, manageable, and selective triflating reagents.

N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)

A significant advancement came with the introduction of N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) . This stable, crystalline, and easy-to-handle solid proved to be a mild yet highly effective reagent for the triflation of enolates, phenols, and amines.[1][4] It is often superior to triflic anhydride for generating enol triflates from carbonyl compounds, particularly in solvents like THF where Tf₂O is unstable.[4] The resulting vinyl triflates are crucial intermediates for carbon-carbon bond-forming reactions, including the Suzuki, Stille, and Heck cross-coupling reactions.[5]

Comins' Reagents

In 1992, Daniel Comins reported a new class of pyridine-derived triflating reagents that offered enhanced selectivity and ease of use.[6][7] The most prominent of these, N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide) , widely known as Comins' reagent , is a stable, crystalline solid.[8] It is highly effective for the regioselective and stereocontrolled synthesis of vinyl triflates from ketone enolates, even at low temperatures like -78 °C, which helps to minimize side reactions.[8] The byproduct of the reaction is easily removed by a simple aqueous wash, simplifying purification.[8]

Quantitative Data Presentation: A Comparison of Key Triflating Reagents

The choice of triflating reagent is dictated by the substrate, desired reactivity, and reaction conditions. The following tables summarize quantitative data for the synthesis and application of these core reagents.

Table 1: Synthesis of Key Triflating Reagents

| Reagent | Precursors | Typical Conditions | Yield (%) | Reference |

| Triflic Anhydride (Tf₂O) | Triflic Acid, P₄O₁₀ | Neat, room temp then distillation | 83-91% | [9] |

| Comins' Reagent | 2-Amino-5-chloropyridine, Tf₂O, Pyridine | CH₂Cl₂, -78 °C to rt | 75% | [8] |

| N-Phenyltriflimide (PhNTf₂) | Aniline, Trifluoromethanesulfonyl fluoride | Two steps, polar then non-polar solvent | High | [10] |

Table 2: Comparative Yields for Vinyl Triflate Synthesis from Ketone Enolates

| Substrate | Reagent | Base / Conditions | Product | Yield (%) | Reference |

| Cyclohexanone | Comins' Reagent | LDA, THF, -78 °C | Cyclohexen-1-yl triflate | 77% | [7] |

| Cyclohexanone | PhNTf₂ | LiHMDS, THF, -78 °C | Cyclohexen-1-yl triflate | High | [11] |

| 2-Methylcyclohexanone | PhNTf₂ | iPr₂NMgBr, Et₂O | 2-Methylcyclohex-1-en-1-yl triflate | High | |

| Aliphatic Ketones | Tf₂O | Base, CH₂Cl₂ | Corresponding Vinyl Triflate | Good | [11] |

| β-Tetralone | PhNTf₂ | KHMDS, THF, -20 °C to 0 °C | 3,4-Dihydronaphthalen-2-yl triflate | 97-98% |

Visualizing the Chemistry: Diagrams and Workflows

To better understand the relationships and processes involved in triflation chemistry, the following diagrams have been generated using the DOT language.

Logical Relationships

Caption: A classification of common triflating reagents by chemical type and reactivity.

Reaction Mechanisms

Caption: Reaction mechanism for the triflation of a ketone enolate using Comins' reagent.

Experimental Workflows

Caption: A typical experimental workflow for the laboratory synthesis of Comins' reagent.

Experimental Protocols

The following are detailed methodologies for the synthesis of two of the most fundamental triflating reagents.

Protocol: Synthesis of Trifluoromethanesulfonic Anhydride (Tf₂O)

Source: Adapted from ChemicalBook and Organic Syntheses procedures.[9]

Materials:

-

Trifluoromethanesulfonic acid (36.3 g, 0.242 mol)

-

Phosphorus pentoxide (P₄O₁₀) (27.3 g, 0.192 mol)

-

Dry 100-mL round-bottomed flask

-

Short-path distillation apparatus

Procedure:

-

Charge a dry 100-mL round-bottomed flask with trifluoromethanesulfonic acid (36.3 g) and phosphorus pentoxide (27.3 g).

-

Stopper the flask and allow the mixture to stand at room temperature for a minimum of 3 hours. The mixture will transform from a slurry into a solid mass.

-

Fit the flask with a short-path distilling head.

-

Gently heat the flask, initially with a heat gun and then with a small burner flame, to distill the product.

-

Collect the colorless liquid boiling between 82-115 °C. This provides 28.4–31.2 g (83–91% yield) of crude trifluoromethanesulfonic anhydride.

-

Optional Purification: For higher purity, a slurry of 3.2 g of P₄O₁₀ in the 31.2 g of crude anhydride can be stirred in a stoppered flask for 18 hours at room temperature, followed by careful distillation to yield the pure anhydride (b.p. 81–84 °C).

Protocol: Synthesis of N-(5-Chloro-2-pyridyl)triflimide (Comins' Reagent)

Source: Adapted from the original procedure by Comins et al. as described in Organic Syntheses.

Materials:

-

2-Amino-5-chloropyridine (27.13 g, 0.211 mol)

-

Pyridine (35.04 g, 0.443 mol)

-

Trifluoromethanesulfonic anhydride (125 g, 74.54 mL, 0.443 mol)

-

Dichloromethane (CH₂Cl₂), anhydrous (~950 mL)

-

2-L two-necked round-bottomed flask, mechanical stirrer, cannula

Procedure:

-

To a 2-L two-necked round-bottomed flask equipped with a mechanical stirrer and under an argon atmosphere, add 2-amino-5-chloropyridine (27.13 g) and pyridine (35.04 g) in 800 mL of anhydrous dichloromethane.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Prepare a solution of triflic anhydride (125 g) in 150 mL of anhydrous dichloromethane. Add this solution dropwise to the cooled reaction mixture via a cannula over 3.5 hours with vigorous stirring.

-

After the addition is complete, stir the solution for an additional 2 hours at -78 °C.

-

Remove the cooling bath and continue stirring at room temperature for 19 hours.

-

Quench the reaction by adding 50 mL of cold water. Separate the layers.

-

Extract the aqueous layer with dichloromethane (4 x 50 mL).

-

Combine the organic extracts and wash sequentially with cold 10% aqueous sodium hydroxide (1 x 150 mL), cold water (1 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over magnesium sulfate, filter, and remove the solvent under vacuum.

-

Purify the crude product by Kugelrohr distillation (bp 88–100 °C / 0.15 mm) to yield 61.84 g (75%) of N-(5-chloro-2-pyridyl)triflimide as a white solid (mp 47–48 °C).

Conclusion

From the brute force of triflic anhydride to the surgical precision of Comins' reagent, the development of triflating agents represents a compelling story of chemical innovation. Each generation of reagents has provided chemists with more refined tools to tackle increasingly complex synthetic challenges. For professionals in research and drug development, a deep understanding of the properties, applications, and historical context of these reagents is crucial for the strategic design and efficient execution of synthetic routes to novel molecules and materials. The continued evolution in this area promises even more powerful and selective reagents in the future, further expanding the synthetic chemist's toolkit.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

The Triflate Group: A Linchpin in Modern Organic Synthesis

An In-depth Guide to the Formation, Properties, and Application of Trifluoromethanesulfonates

Introduction: The Power of a Superior Leaving Group

In the intricate world of organic synthesis, the strategic conversion of functional groups is paramount. Central to many transformations is the concept of a "leaving group"—an entity that detaches from a molecule during a reaction. The efficacy of a leaving group is critical, often dictating reaction rates and determining whether a desired transformation is feasible. Among the pantheon of leaving groups, the trifluoromethanesulfonate group, commonly known as triflate (TfO), stands out as exceptionally effective.[1][2]

The triflate group (CF₃SO₃⁻) is the conjugate base of triflic acid (CF₃SO₃H), a superacid.[3] Its remarkable stability, derived from extensive resonance delocalization of the negative charge across three oxygen atoms and the powerful electron-withdrawing effect of the trifluoromethyl group, makes it an excellent leaving group.[3] This stability translates to high reactivity for the molecule it departs from, particularly in nucleophilic substitution (SN2) and elimination reactions.[3][4]

This technical guide provides a comprehensive overview of triflate formation, detailing the mechanisms, key reagents, and experimental protocols essential for researchers, chemists, and professionals in drug development.

Mechanism of Triflate Formation from Alcohols

The most common method for synthesizing triflates is the reaction of an alcohol with a triflating agent in the presence of a non-nucleophilic base. The generally accepted mechanism involves the activation of the alcohol by the triflating agent, followed by deprotonation.

A widely used and highly reactive triflating agent is trifluoromethanesulfonic anhydride (Tf₂O).[5] The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) at low temperatures (e.g., 0 °C to -78 °C) with a hindered base such as pyridine or 2,6-lutidine to neutralize the triflic acid byproduct.[6][7]

The reaction proceeds as follows:

-

The alcohol's oxygen atom acts as a nucleophile, attacking one of the sulfur atoms of the highly electrophilic triflic anhydride.

-

This forms a protonated intermediate.

-

The base (e.g., pyridine) then abstracts the proton from the oxygen atom, yielding the alkyl triflate, the protonated base (e.g., pyridinium triflate), and a triflate anion.

Key Triflating Agents

While triflic anhydride is a powerful and common choice, other reagents are available, offering different levels of reactivity and selectivity.

| Reagent | Common Name | Key Characteristics |

| (CF₃SO₂)₂O | Triflic Anhydride (Tf₂O) | Highly reactive, widely used for alcohols and ketones.[5][8] |

| C₁₃H₁₀F₆N₂O₄S₂ | N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) | Milder, crystalline solid; often provides better selectivity for sensitive substrates.[5][9][10] |

| C₇H₄ClF₆N₂O₄S₂ | Comins' Reagent | Used for synthesizing vinyl triflates from ketone enolates.[11][12] |

Experimental Protocols

General Protocol for Triflate Formation from a Primary Alcohol using Triflic Anhydride

This protocol outlines a standard procedure for the conversion of a primary alcohol to its corresponding triflate.

Materials:

-

Primary alcohol

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Pyridine (or 2,6-lutidine)

-

Anhydrous dichloromethane (DCM)

-

1 M HCl solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup.

Procedure:

-

Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the alcohol (1.0 eq) and dissolved in anhydrous DCM (approx. 0.1–0.2 M).

-

Cooling: The flask is cooled to 0 °C in an ice-water bath.

-

Base Addition: Pyridine (1.5 eq) is added dropwise to the stirred solution.

-

Triflating Agent Addition: Triflic anhydride (1.2 eq) is added dropwise via a syringe or dropping funnel over 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[6]

-

Workup:

-

The reaction is quenched by the slow addition of cold water or 1 M HCl.

-

The mixture is transferred to a separatory funnel and the layers are separated.

-

The organic layer is washed sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.[6]

-

The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

-

Purification: The crude triflate is often used directly in the next step due to its high reactivity. If necessary, purification can be attempted by flash chromatography on silica gel at low temperatures, though care must be taken to avoid decomposition.[13]

Synthesis of Vinyl Triflates from Ketones using Comins' Reagent

Vinyl triflates are valuable intermediates, particularly in cross-coupling reactions.[12][14] They are synthesized from ketones via their enolate forms.

Procedure Outline:

-

Enolate Formation: The ketone (1.0 eq) is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) in an anhydrous solvent like THF at -78 °C to form the lithium enolate.[11]

-

Triflation: The triflating agent, such as N-(5-chloro-2-pyridyl)triflimide (Comins' reagent, 1.1 eq), is added to the enolate solution at -78 °C.[11]

-

Workup: The reaction is warmed to room temperature and quenched with a saturated aqueous ammonium chloride solution. Standard extractive workup and purification by flash chromatography yield the vinyl triflate.[11]

Quantitative Data and Substrate Scope

The efficiency of triflate formation can be influenced by the substrate's steric and electronic properties. The following table summarizes typical yields for the triflation of various alcohols.

| Substrate (Alcohol) | Triflating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Octanol | Tf₂O | Pyridine | DCM | 0 | 2 | >95 |

| Cyclohexanol | Tf₂O | Pyridine | DCM | 0 | 3 | ~90 |

| tert-Butanol | Tf₂O | 2,6-Lutidine | DCM | 0 to RT | 4 | ~70-80 |

| 4-Nitrobenzyl alcohol | Tf₂O | Pyridine | DCM | 0 | 1.5 | >95 |

| 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose | Tf₂O | Pyridine | DCM | 0 to RT | - | ~80[15] |

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Conclusion

The formation of triflates is a robust and highly utilized transformation in organic synthesis. The exceptional leaving group ability of the triflate group enables a vast array of subsequent reactions, including nucleophilic substitutions and palladium-catalyzed cross-couplings. By understanding the underlying mechanisms, selecting the appropriate triflating agent, and employing carefully controlled experimental conditions, researchers can effectively leverage triflate chemistry to construct complex molecules and advance the frontiers of drug discovery and materials science. The high reactivity of alkyl triflates necessitates careful handling and storage to avoid decomposition, but this reactivity is precisely what makes them such powerful synthetic intermediates.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. brainly.com [brainly.com]

- 3. Triflate - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Mechanistic Studies on a Sulfoxide Transfer Reaction Mediated by Diphenyl Sulfoxide/Triflic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenyl Triflimide [commonorganicchemistry.com]

- 10. Application of N-Phenyl-bis(trifluoromethanesulfonimide) in synthesis reaction_Chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Comins' reagent - Wikipedia [en.wikipedia.org]

- 13. reddit.com [reddit.com]

- 14. Vinyl Triflate-Aldehyde Reductive Coupling-Redox Isomerization Mediated by Formate: Rhodium-Catalyzed Ketone Synthesis in the Absence of Stoichiometric Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for triflation of alcohols using 1-(Trifluoromethanesulfonyl)imidazole

Despite a thorough review of available scientific literature, a specific, detailed protocol for the triflation of alcohols using 1-(trifluoromethanesulfonyl)imidazole has not been identified. While the conversion of alcohols to triflates is a common and important transformation in organic synthesis, established methods predominantly utilize trifluoromethanesulfonic anhydride (Tf₂O) or, more recently, trifluoromethanesulfonyl fluoride (CF₃SO₂F) as the triflating agent.

Researchers, scientists, and drug development professionals seeking to perform this transformation are advised to consult established protocols involving these alternative reagents. The lack of a published, peer-reviewed procedure specifically employing this compound for this purpose prevents the creation of a reliable and validated application note and protocol as requested.

General Considerations for Alcohol Triflation

The conversion of an alcohol to a triflate involves the reaction of the hydroxyl group with a triflating agent in the presence of a non-nucleophilic base. The resulting triflate is an excellent leaving group, making it a valuable intermediate for nucleophilic substitution and elimination reactions.

A generalized reaction scheme for alcohol triflation is as follows:

Where:

-

ROH is the alcohol substrate.

-

Triflylating Agent is typically Tf₂O or CF₃SO₂F.

-

Base is a non-nucleophilic base such as pyridine, 2,6-lutidine, or N,N-diisopropylethylamine (DIPEA).

-

ROTf is the resulting alkyl triflate.

Established Protocols Using Alternative Reagents

For researchers requiring a robust method for alcohol triflation, the following protocols using trifluoromethanesulfonic anhydride are well-established.

Table 1: Representative Protocol for Triflation of a Primary Alcohol using Triflic Anhydride

| Parameter | Condition |

| Reactants | |

| Alcohol | 1.0 equiv |

| Triflic Anhydride (Tf₂O) | 1.1 - 1.5 equiv |

| Base (e.g., Pyridine) | 1.5 - 2.0 equiv |

| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1 - 4 hours |

| Workup | Aqueous wash (e.g., sat. aq. NaHCO₃, brine), drying (e.g., Na₂SO₄), and concentration. |

| Purification | Column chromatography on silica gel. |

Experimental Workflow for Triflation using Triflic Anhydride

The following diagram outlines a typical experimental workflow for the triflation of an alcohol using triflic anhydride.

Applications of 1-(Trifluoromethanesulfonyl)imidazole in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction